molecular formula C6H13NO2 B12942005 1,4-Oxazocan-7-ol

1,4-Oxazocan-7-ol

Cat. No.: B12942005
M. Wt: 131.17 g/mol
InChI Key: LYLPPQXRKYIXFR-UHFFFAOYSA-N
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Description

1,4-Oxazocan-7-ol is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxazocan-7-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-(2-hydroxyethyl)amines with dihalides under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the oxazocane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazocan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Oxazocan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Oxazocan-7-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both oxygen and nitrogen atoms in the ring allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazocan-7-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered counterparts. This larger ring size can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1,4-oxazocan-7-ol

InChI

InChI=1S/C6H13NO2/c8-6-1-2-7-3-4-9-5-6/h6-8H,1-5H2

InChI Key

LYLPPQXRKYIXFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCC1O

Origin of Product

United States

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